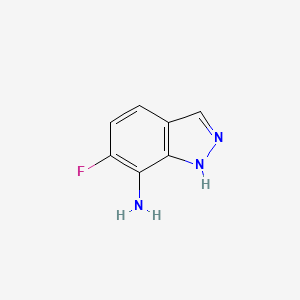![molecular formula C8H7NO2 B7963385 Benzo[d]oxazol-7-ylmethanol](/img/structure/B7963385.png)
Benzo[d]oxazol-7-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazol-7-ylmethanol is a heterocyclic compound that features a benzoxazole ring fused with a methanol group. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The benzoxazole ring system is known for its stability and biological activity, making derivatives like this compound valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-7-ylmethanol typically involves the cyclization of ortho-aminophenols with aldehydes or carboxylic acids. One common method includes the reaction of 2-aminophenol with formaldehyde under acidic conditions to form the benzoxazole ring, followed by reduction to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazol-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Benzo[d]oxazol-7-carboxylic acid.
Reduction: Dihydrothis compound.
Substitution: Various substituted benzoxazole derivatives depending on the reagent used.
Scientific Research Applications
Benzo[d]oxazol-7-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-7-ylmethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Benzo[d]oxazol-7-ylmethanol can be compared with other benzoxazole derivatives, such as:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoxazole derivatives that may lack this functional group or possess different substituents.
Properties
IUPAC Name |
1,3-benzoxazol-7-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-3,5,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMIZJSSOBXLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
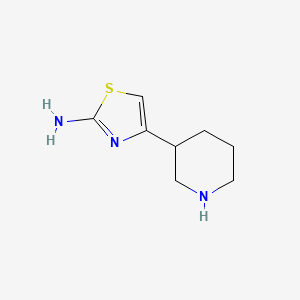
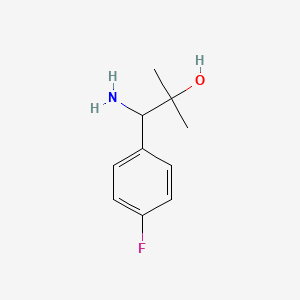
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B7963321.png)

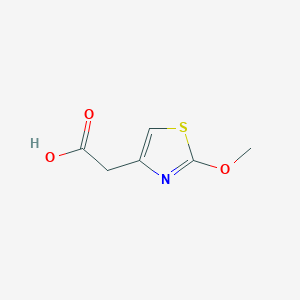
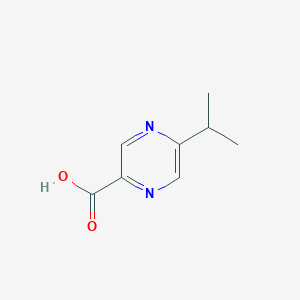
![6-Azabicyclo[3.2.1]octan-7-one](/img/structure/B7963349.png)
![4,7-Diazaspiro[2.5]octan-6-one](/img/structure/B7963355.png)
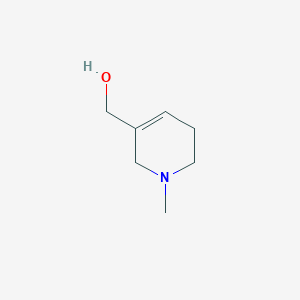
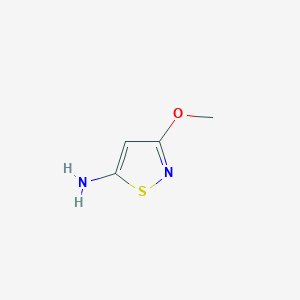
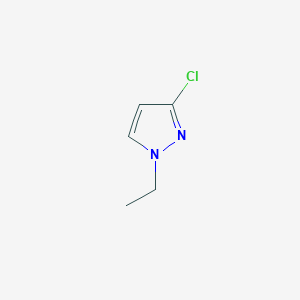
![Benzo[d]isoxazole-3,5-diamine](/img/structure/B7963387.png)
![6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7963409.png)
